molecular formula C8H6ClOS- B15060656 o-Chlorophenylthioacetate

o-Chlorophenylthioacetate

Cat. No.: B15060656
M. Wt: 185.65 g/mol
InChI Key: BOCWLWBWNYIATQ-UHFFFAOYSA-M
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Description

o-Chlorophenylthioacetate is an organic compound that belongs to the class of thioacetates It is characterized by the presence of a chlorine atom attached to the ortho position of the phenyl ring and a thioacetate group

Preparation Methods

Synthetic Routes and Reaction Conditions

o-Chlorophenylthioacetate can be synthesized through several methods. One common approach involves the nucleophilic substitution reaction of o-chlorophenol with thioacetic acid. The reaction is typically carried out in the presence of a base such as potassium carbonate, which facilitates the nucleophilic attack of the thioacetate anion on the chlorophenol substrate. The reaction is conducted in an aqueous medium under controlled pH conditions to prevent the decomposition of the starting materials .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through techniques such as distillation or recrystallization to ensure high purity and quality.

Chemical Reactions Analysis

Types of Reactions

o-Chlorophenylthioacetate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The thioacetate group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction: Reduction reactions can convert the thioacetate group to a thiol group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and bases such as potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylthioacetates.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include thiophenols.

Scientific Research Applications

o-Chlorophenylthioacetate has several scientific research applications:

    Organic Synthesis: It serves as a precursor for the synthesis of various organosulfur compounds.

    Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a building block for drug development.

    Biological Studies: It is used in studies involving enzyme inhibition and protein modification.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of o-chlorophenylthioacetate involves its interaction with molecular targets through its thioacetate group. The compound can act as a nucleophile, participating in nucleophilic substitution reactions with electrophilic centers in biological molecules. This interaction can lead to the modification of proteins and enzymes, affecting their activity and function. The specific pathways and molecular targets depend on the context of its application and the nature of the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    p-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the para position.

    m-Chlorophenylthioacetate: Similar structure but with the chlorine atom in the meta position.

    Phenylthioacetate: Lacks the chlorine substituent.

Uniqueness

o-Chlorophenylthioacetate is unique due to the presence of the chlorine atom in the ortho position, which can influence its reactivity and interaction with other molecules. This structural feature can affect the compound’s electronic properties and steric hindrance, making it distinct from its para and meta counterparts .

Properties

Molecular Formula

C8H6ClOS-

Molecular Weight

185.65 g/mol

IUPAC Name

2-(2-chlorophenyl)ethanethioate

InChI

InChI=1S/C8H7ClOS/c9-7-4-2-1-3-6(7)5-8(10)11/h1-4H,5H2,(H,10,11)/p-1

InChI Key

BOCWLWBWNYIATQ-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)[S-])Cl

Origin of Product

United States

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